molecular formula C16H26N4O4S B5546671 (4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5546671
M. Wt: 370.5 g/mol
InChI Key: TYZPYFPLPZNMCA-CABCVRRESA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular structures and potential for diverse chemical reactions. The specific compound is notable for its unique molecular architecture and the presence of multiple functional groups.

Synthesis Analysis

The synthesis of related compounds involves reactions such as the reaction of ethyl β-methoxycrotonate with substituted carbonyl compounds, leading to products like 3-[(1'-thienyl-1-hydroxy)methyl]-5-hydroxy-1H-pyrazole (Shandala, Ayoub, & Mohammad, 1984).

Molecular Structure Analysis

Studies on similar compounds, such as (E)-1-(2, 6-bis (4-methoxyphenyl)-3, 3-dimethylpiperidine-4-ylidene)-2-(3-(3, 5-dimethyl-1H-pyrazol-1-yl) pyrazin-2-yl) hydrazine, reveal insights into molecular structure through techniques like NMR, UV-Visible, and vibrational spectroscopy (Alphonsa, Loganathan, Anand, & Kabilan, 2016).

Chemical Reactions and Properties

Chemical reactions of structurally similar compounds involve various cyclization and condensation reactions, as seen in the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo [1,5-a]pyrimidines from corresponding pyrazolo[1,5-a]-pyrimidines (Chimichi et al., 1996).

Physical Properties Analysis

Physical properties of these compounds can be examined through techniques such as X-ray diffraction and spectroscopy, providing insights into the crystal and molecular structure (Demircioğlu et al., 2019).

Chemical Properties Analysis

The chemical properties are often studied through methods like natural bond orbital analysis, helping in understanding the electronic structure and reactivity of the molecule (Halim & Ibrahim, 2022).

Scientific Research Applications

Synthesis and Characterization

Several studies focus on synthesizing and characterizing pyrazole derivatives and their potential applications. For example, Hassan et al. (2014) synthesized 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives and evaluated their cytotoxicity against Ehrlich Ascites Carcinoma cells, demonstrating the potential of these compounds in cancer research (Hassan, Hafez, & Osman, 2014). Budzisz et al. (2004) discussed the synthesis of highly substituted pyrazole ligands and their complexes with platinum(II) and palladium(II), highlighting their significance in developing metal-organic frameworks and potential catalytic applications (Budzisz, Małecka, & Nawrot, 2004).

Biological Activity

Research on the biological activity of pyrazole derivatives shows a broad spectrum of potential applications. Jadhav et al. (2009) synthesized a new series of pyrazoline and isoxazoline derivatives and evaluated their antimicrobial activity, indicating the role of such compounds in developing new antimicrobial agents (Jadhav, Shastri, Gaikwad, & Gaikwad, 2009). Similarly, Hassan et al. (2014) created benzofuran-morpholinomethyl-pyrazoline hybrids and conducted a quantitative structure-activity relationship study, finding significant vasorelaxant properties which could be beneficial in cardiovascular research (Hassan, Rahman, Saleh, & Jaleel, 2014).

properties

IUPAC Name

[(4aR,7aS)-1-(2-methoxyethyl)-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-(5-propyl-1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O4S/c1-3-4-13-12(9-17-18-13)16(21)20-6-5-19(7-8-24-2)14-10-25(22,23)11-15(14)20/h9,14-15H,3-8,10-11H2,1-2H3,(H,17,18)/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYZPYFPLPZNMCA-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=NN1)C(=O)N2CCN(C3C2CS(=O)(=O)C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=C(C=NN1)C(=O)N2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR*,7aS*)-1-(2-methoxyethyl)-4-[(3-propyl-1H-pyrazol-4-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide

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